molecular formula C30H43FN8O8S B14891110 tert-Butyl (R)-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate

tert-Butyl (R)-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate

Cat. No.: B14891110
M. Wt: 694.8 g/mol
InChI Key: JSUYISGEYGYJQH-QFIPXVFZSA-N
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Description

tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino, fluorobenzyl, and purinyl groups, makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The synthesis may also involve palladium-catalyzed cross-coupling reactions to introduce various functional groups .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The Boc group can be cleaved under acidic conditions, releasing the active amine . This amine can then participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The presence of the fluorobenzyl and purinyl groups suggests potential interactions with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines and carbamates, such as:

The uniqueness of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate lies in its complex structure, which allows for diverse applications and interactions in scientific research.

Properties

Molecular Formula

C30H43FN8O8S

Molecular Weight

694.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H43FN8O8S/c1-19(40)35-22(25(41)33-9-11-44-13-15-46-16-14-45-12-10-34-29(43)47-30(2,3)4)18-48-28-36-23-24(37-27(32)38-26(23)42)39(28)17-20-5-7-21(31)8-6-20/h5-8,22H,9-18H2,1-4H3,(H,33,41)(H,34,43)(H,35,40)(H3,32,37,38,42)/t22-/m0/s1

InChI Key

JSUYISGEYGYJQH-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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